synthesis of 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione
synthesis of 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione
An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione
Introduction: The Significance of the Naphthoquinone Scaffold
The 1,4-naphthoquinone core is a privileged structural motif found in a vast array of natural products and synthetic compounds, exhibiting a remarkable breadth of biological activities.[1][2] Molecules incorporating this scaffold have been developed as anticancer, antifungal, antibacterial, antiviral, and antiparasitic agents.[1][2][3] The reactivity of the quinone ring, particularly its susceptibility to nucleophilic attack and its ability to participate in redox cycling, underpins its diverse pharmacological profiles.[4][5]
This guide focuses on the synthesis of a specific derivative, 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione . This compound belongs to the class of anilino-1,4-naphthoquinones, which are of significant interest in drug discovery, particularly as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR).[1][3] The synthesis detailed herein serves as a foundational method for accessing a variety of substituted anilino-naphthoquinones, enabling further exploration in medicinal chemistry and materials science.
Part 1: Synthetic Strategy and Mechanistic Rationale
The principal and most efficient route to 2-Chloro-3-(2-methylanilino)naphthalene-1,4-dione is through a nucleophilic aromatic substitution reaction. This strategy leverages the high reactivity of 2,3-dichloro-1,4-naphthoquinone (commonly known as dichlone) towards nucleophiles.[6][7]
The Core Reaction Mechanism
The reaction proceeds via the attack of the nitrogen nucleophile of 2-methylaniline (o-toluidine) on one of the electrophilic carbon atoms (C-2 or C-3) of the dichlone ring. The electron-withdrawing nature of the two carbonyl groups and the adjacent chlorine atoms renders the C-2 and C-3 positions highly susceptible to nucleophilic substitution.
The mechanism involves the formation of a Meisenheimer-like intermediate, followed by the elimination of a chloride ion and a proton to restore the aromaticity of the quinone system. The overall reaction results in the displacement of one chlorine atom by the 2-methylanilino group.
Figure 1: Generalized mechanism for nucleophilic substitution.
Causality Behind Experimental Choices
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Electrophile: 2,3-dichloro-1,4-naphthoquinone is the ideal starting material due to its two activated leaving groups (chlorine atoms).
-
Nucleophile: 2-methylaniline provides the amino group for the substitution. Its nucleophilicity is sufficient to attack the electron-deficient quinone ring.
-
Stoichiometry and Selectivity: A key challenge in this synthesis is preventing a second substitution, which would yield a di-substituted byproduct. Fortunately, the introduction of the first electron-donating anilino group electronically enriches and deactivates the quinone ring towards a subsequent nucleophilic attack.[8] To further favor mono-substitution, a strict 1:1 molar ratio of the nucleophile to the dichlone is crucial.[9]
-
Solvent: Protic solvents like absolute methanol or ethanol are commonly employed.[6][8] They are effective at solvating the reactants and the intermediate states. Aprotic solvents such as toluene can also be used.[10]
-
Base: While the reaction can proceed without a catalyst, the addition of a mild base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is highly recommended.[10][11] The substitution reaction generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. The base neutralizes the in-situ generated HCl, driving the reaction to completion and preventing the loss of the nucleophile.[9]
-
Temperature: The reaction is typically conducted with gentle heating, often between 50-80°C.[8][10] This provides sufficient activation energy to ensure a reasonable reaction rate without promoting byproduct formation. Monitoring via Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent prolonged heating.[9]
Part 2: Comprehensive Experimental Protocol
This protocol provides a self-validating, step-by-step methodology for the .
Materials and Equipment
-
Reagents: 2,3-dichloro-1,4-naphthoquinone, 2-methylaniline (o-toluidine), Triethylamine (Et₃N), Absolute Ethanol, Ethyl Acetate, Hexane.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, TLC plates (silica gel), Buchner funnel and flask, standard laboratory glassware, rotary evaporator.
Step-by-Step Methodology
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Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloro-1,4-naphthoquinone (1.0 eq).
-
Dissolve the starting material in a suitable volume of absolute ethanol (e.g., 15-20 mL per gram of dichlone).
-
Begin stirring the solution at room temperature.
-
-
Addition of Reagents:
-
To the stirred solution, add 2-methylaniline (1.0 eq) dropwise.
-
Following the addition of the amine, add triethylamine (1.1 eq) to the reaction mixture. The triethylamine will scavenge the HCl produced.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and heat the mixture to 60-70°C using a heating mantle.
-
Maintain the temperature and continue stirring. A color change to a deep red or burgundy is typically observed.
-
-
Monitoring Progress:
-
Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). Spot the starting material and the reaction mixture. The reaction is complete when the 2,3-dichloro-1,4-naphthoquinone spot has been consumed (typically 4-8 hours).
-
-
Isolation of Crude Product:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates out of the solution upon cooling.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove residual impurities.
-
-
Purification:
-
The crude product can be further purified by recrystallization. A solvent system like chloroform-methanol or ethanol is often effective.[8]
-
Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form crystals.
-
Filter the purified crystals and dry them under vacuum.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques:
-
Melting Point: Compare with literature values.
-
¹H NMR: Expect signals for the aromatic protons on both the naphthoquinone and the methylanilino rings, as well as a singlet for the methyl group.[5]
-
IR Spectroscopy: Look for characteristic peaks for N-H stretching (~3220 cm⁻¹), C=O stretching (~1674 cm⁻¹), and C=C stretching (~1636, 1563 cm⁻¹).[5]
-
Mass Spectrometry: Verify the molecular weight of the compound (C₁₇H₁₂ClNO₂: 297.74 g/mol ).[12]
-
-
Part 3: Data Summary and Workflow Visualization
Quantitative Data Summary
| Parameter | Value/Description | Rationale |
| Starting Material | 2,3-dichloro-1,4-naphthoquinone | Activated electrophile for substitution. |
| Nucleophile | 2-methylaniline | Provides the anilino moiety. |
| Molar Ratio | 1:1 (Dichlone:Aniline) | Minimizes di-substituted byproduct formation.[9] |
| Base | Triethylamine (~1.1 eq) | Scavenges HCl to drive the reaction forward. |
| Solvent | Absolute Ethanol | Good solvent for reactants; facilitates reaction. |
| Temperature | 60-70 °C | Provides sufficient energy without promoting side reactions. |
| Reaction Time | 4-8 hours (TLC monitored) | Ensures complete consumption of starting material.[9][10] |
| Expected Yield | 80-90% | This reaction is generally high-yielding.[5] |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Part 4: Troubleshooting and Safety
Troubleshooting Common Issues
-
Presence of Di-substituted Product: This is often due to an excess of the amine nucleophile or excessively high temperatures. Ensure strict 1:1 stoichiometry and consider adding the amine dropwise to maintain its low concentration in the reaction flask.[9]
-
Incomplete Reaction: If the starting material is not fully consumed, it may be due to insufficient heating or inactivation of the nucleophile by HCl. Ensure the temperature is maintained and that an adequate amount of base is present.
-
Low Yield: Check the purity of the starting materials. Ensure the workup procedure, particularly the filtration and washing steps, minimizes product loss.
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
2,3-dichloro-1,4-naphthoquinone: Is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
2-methylaniline (o-toluidine): Is toxic and a suspected carcinogen. Handle with extreme care, avoiding all direct contact and inhalation of vapors.[12]
-
Solvents: Ethanol is flammable. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
Maurya, H. K. (2019). SYNTHETIC AND BIOLOGICAL UTILITY OF 2,3-DICHLORO-1,4- NAPHTHOQUINONE: A REVIEW. International Journal of Research - Granthaalayah, 7(10), 293-347. [Link]
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Mahalapbutr, P., et al. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega, 7(21), 17785–17801. [Link]
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da Silva, G. G., et al. (2023). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Molecules, 28(11), 4349. [Link]
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Shakh, Y. U., et al. (2017). Synthesis and Antimicrobial Activity of 1,4-Naphthoquinones Derivatives with[1][6][10]-Triazole-3-thione Substitution. Indian Journal of Pharmaceutical Sciences, 79(4), 650-654. [Link]
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Ho, Y., et al. (2022). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry, 13(9), 1113-1123. [Link]
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Wang, Y., et al. (2023). Novel 2-Amino-1,4-Naphthoquinone Derivatives Induce A549 Cell Death through Autophagy. Molecules, 28(7), 3236. [Link]
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Pérez-Cruz, C., et al. (2023). Various Techniques for the Synthesis of 2-Nitrophenylamino-1,4-naphthoquinone Derivatives. Chemistry, 5(3), 2004-2017. [Link]
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Mahalapbutr, P., et al. (2022). Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega. [Link]
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de Fátima, Â., et al. (2016). 1,4-Naphthoquinone Derivatives Containing Nitrogen, Oxygen and Sulfur Synthesis, Antitumor Activity and Docking of 2,3-(Substituted). Journal of the Brazilian Chemical Society, 27(8), 1481-1490. [Link]
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Nguyen, H. M., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF HALOGEN SUBSTITUTED 1,4-NAPHTHOQUINONES AS POTENT ANTIFUNGAL AGENTS. Sciforum. [Link]
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Boulos, L. S., et al. (1987). Reaction of 2,3-Dichloro-1,4-naphthoquinone with Some Active Methylene Compounds in Different Basic Media. Gazzetta Chimica Italiana, 117. [Link]
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Shakh, Y. U., et al. (2017). Synthesis and Antimicrobial Activity of 1,4-Naphthoquinones Derivatives with[1][6][10]-Triazole-3-thione Substitution. Indian Journal of Pharmaceutical Sciences. [Link]
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Rattanaburi, S., et al. (2021). In vitro evaluation of 2-(chloroalkyloxy)naphthalene-1, 4-dione derivatives as anticaries agents. ScienceAsia, 47, 554-561. [Link]
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da Silva, A. C. G., et al. (2017). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 28(11), 2132-2143. [Link]
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da Silva, G. G., et al. (2023). The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. Molecules, 28(11), 4349. [Link]
-
Gao, L.-J., & Liu, Y. (2012). 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3378. [Link]
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Davallo, M., et al. (2015). Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Iranian Journal of Pharmaceutical Research, 14(Suppl), 93–102. [Link]
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da Silva, A. C. G., et al. (2017). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society. [Link]
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